

An In-depth Technical Guide to the Physicochemical Properties of Floramanside C

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Compound of Interest

Compound Name: Floramanside C

Cat. No.: B15575362

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and relevant biological pathways associated with **Floramanside C**. The information is intended to support research and development efforts in pharmacology and medicinal chemistry.

Physicochemical Data of Floramanside C

Floramanside C is a flavonol glycoside that has been isolated from the flowers of *Abelmoschus manihot*[1]. Its chemical structure and properties are summarized below.

Quantitative Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of **Floramanside C**. This data is crucial for understanding its behavior in biological systems and for the development of analytical methods.

Property	Value	Source
Molecular Formula	C ₂₁ H ₁₈ O ₁₅	[1] [2] [3] [4]
Molecular Weight	510.36 g/mol	[1] [2] [4]
CAS Number	1403981-95-2	[1] [3]
Appearance	Solid	[5]
Boiling Point (Predicted)	1053.60 ± 65.0 °C (at 760 Torr)	[4]
Density (Predicted)	2.065 ± 0.06 g/cm ³ (at 25 °C)	[4]
Acid Dissociation Constant (pKa) (Predicted)	2.73 ± 0.70	[4]
XLogP3-AA (Computed)	-0.1	[3]
Hydrogen Bond Donor Count (Computed)	10	[3]
Hydrogen Bond Acceptor Count (Computed)	15	[3]
Rotatable Bond Count (Computed)	4	[3]
Exact Mass (Computed)	510.06456986 Da	[3]
Topological Polar Surface Area (Computed)	264 Å ²	[3]
Heavy Atom Count (Computed)	36	[3]

IUPAC Name: (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3,5,7-trihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-8-yl]oxyoxane-2-carboxylic acid[\[3\]](#)

SMILES: C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O)[C@H]4--INVALID-LINK--C(=O)O)O">C@@HO)O[\[3\]](#)

Experimental Protocols

The following sections detail the general methodologies for the isolation and evaluation of the biological activity of **Floramanoside C**. These protocols are based on standard techniques used in natural product chemistry and pharmacology.

Isolation and Structure Elucidation of Floramanoside C

The isolation of **Floramanoside C** from its natural source, such as the flowers of *Abelmoschus manihot*, typically involves a multi-step process of extraction and chromatographic separation. The structure is then determined using spectroscopic methods[6][7][8].

1. Extraction:

- The dried and powdered plant material (flowers) is subjected to solvent extraction, often starting with a nonpolar solvent to remove lipids and pigments, followed by extraction with a polar solvent like methanol or ethanol to extract flavonoid glycosides.
- The polar extract is then concentrated under reduced pressure to yield a crude extract.

2. Chromatographic Purification:

- The crude extract is subjected to a series of chromatographic techniques to isolate the individual compounds.
- Column Chromatography: The extract is often first fractionated using column chromatography on silica gel or a polymeric resin (e.g., Diaion HP-20), eluting with a gradient of solvents (e.g., water-methanol or chloroform-methanol).
- Sephadex LH-20 Chromatography: Fractions rich in flavonoids are further purified on a Sephadex LH-20 column, eluting with methanol, to separate compounds based on molecular size.
- Preparative High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using preparative HPLC on a C18 column with a mobile phase such as a methanol-water or acetonitrile-water gradient.

3. Structure Elucidation:

- The structure of the purified **Floramanoside C** is determined by a combination of spectroscopic methods:
 - Mass Spectrometry (MS): To determine the molecular weight and molecular formula.
 - ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon-hydrogen framework of the molecule[9][10][11][12].
 - 2D-NMR (COSY, HSQC, HMBC): To establish the connectivity of protons and carbons and to assign the complete structure.
 - UV-Vis Spectroscopy: To identify the flavonoid chromophore.
 - Acid Hydrolysis: To identify the sugar moiety and its linkage to the aglycone.

Biological Activity Assays

Floramanoside C has been reported to exhibit antioxidant and aldose reductase inhibitory activities[1][5].

1. DPPH Radical Scavenging Assay:

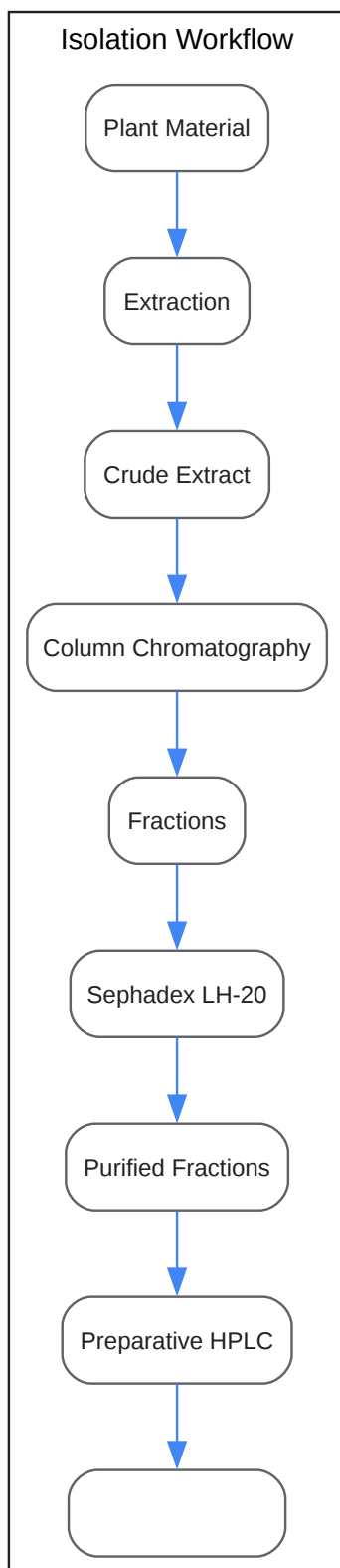
- This assay is used to determine the antioxidant activity of the compound.
- A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, in methanol is prepared.
- Different concentrations of **Floramanoside C** are added to the DPPH solution.
- The mixture is incubated in the dark at room temperature.
- The scavenging of the DPPH radical by **Floramanoside C** leads to a decrease in absorbance, which is measured spectrophotometrically at approximately 517 nm.
- Ascorbic acid or another known antioxidant is used as a positive control.
- The IC_{50} value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is calculated to quantify the antioxidant activity.

2. Aldose Reductase Inhibitory Activity Assay:

- This assay measures the ability of the compound to inhibit the aldose reductase enzyme, which is involved in the polyol pathway.
- The enzyme can be sourced from rat lenses or can be a recombinant human aldose reductase.
- The assay mixture contains a buffer, NADPH, the substrate (e.g., DL-glyceraldehyde), and the enzyme.
- Different concentrations of **Floramanoside C** are added to the assay mixture.
- The activity of the enzyme is determined by measuring the decrease in absorbance at 340 nm due to the oxidation of NADPH.
- A known aldose reductase inhibitor, such as quercetin or epalrestat, is used as a positive control.
- The IC_{50} value is calculated to determine the inhibitory potency of **Floramanoside C**.

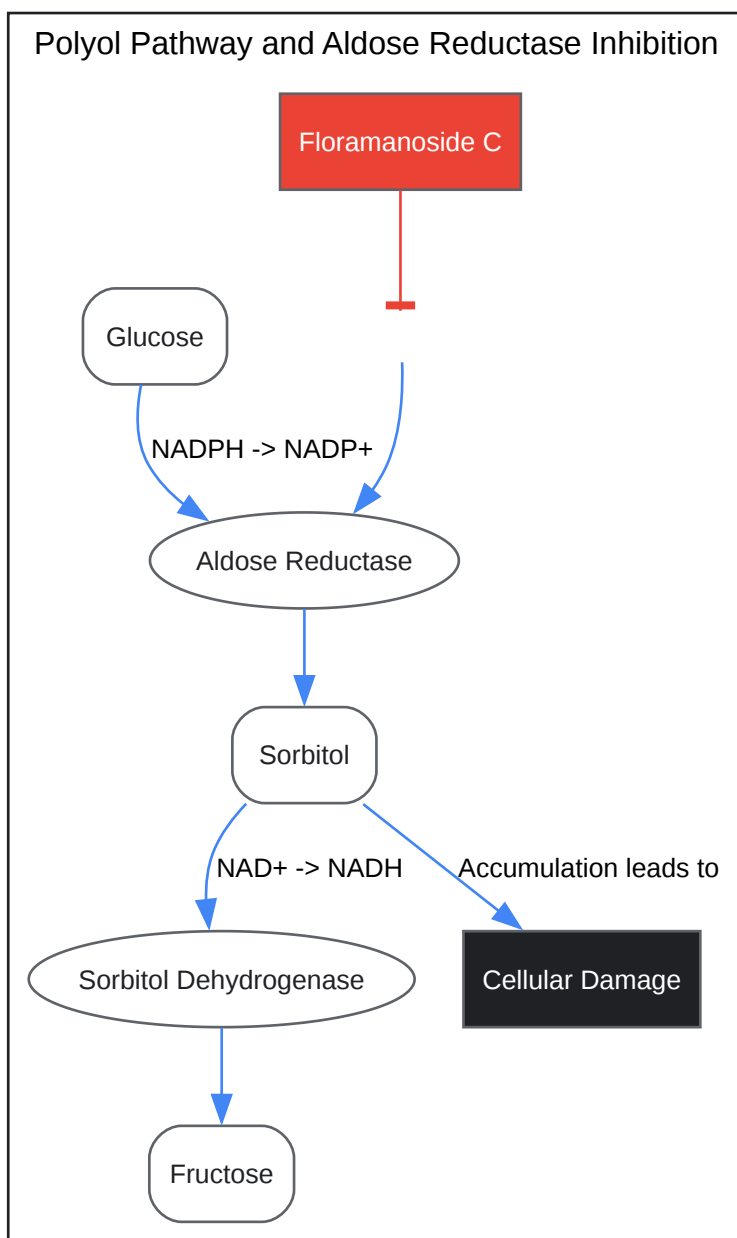
Visualizations

The following diagrams illustrate the general workflow for the isolation of **Floramanoside C** and the signaling pathway in which it is active.



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Caption: A generalized workflow for the isolation of **Floramanoside C**.



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Caption: Inhibition of the Polyol Pathway by **Floramanside C**.

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